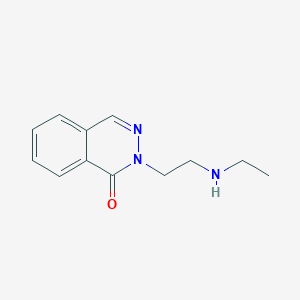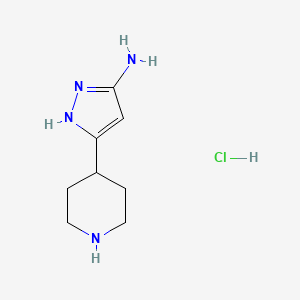
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, a six-membered ring containing one nitrogen atom. The presence of these rings contributes to the compound’s versatility in chemical reactions and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-piperidone hydrochloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
-
Step 1: Formation of Hydrazone
- React 4-piperidone hydrochloride with hydrazine hydrate in ethanol.
- Heat the mixture to reflux for several hours.
-
Step 2: Cyclization
- Add an acid catalyst, such as hydrochloric acid, to the reaction mixture.
- Continue heating to promote cyclization, forming the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(4-piperidyl)-1H-pyrazole
- 4-Phenyl-5-(4-piperidyl)-3-isoxazolol
- 3-Amino-4-arylpyridin-2(1H)-one
Uniqueness
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H15ClN4 |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
5-piperidin-4-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H3,9,11,12);1H |
Clave InChI |
PHBKJGJFBHPSFV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


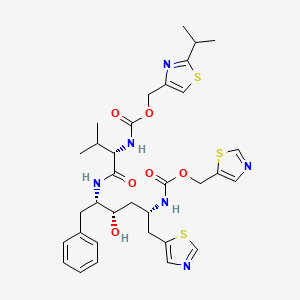
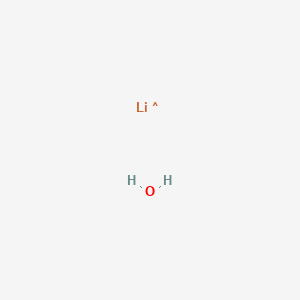
![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)
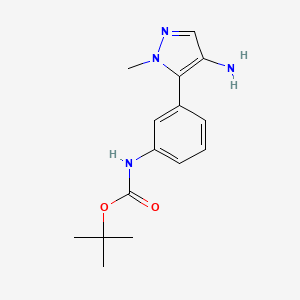
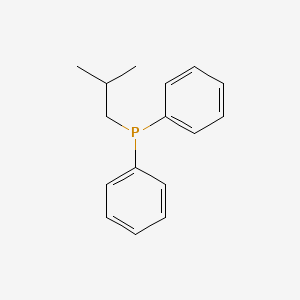
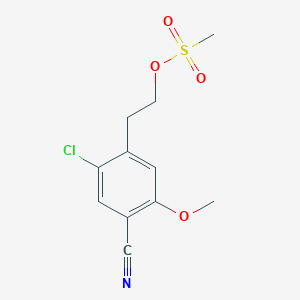
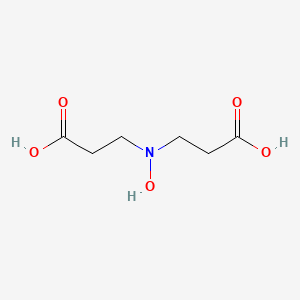
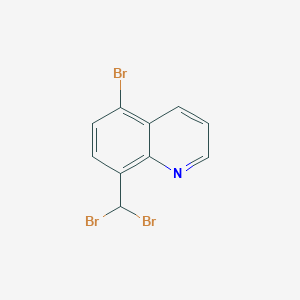
![tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)
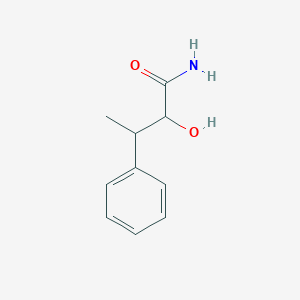
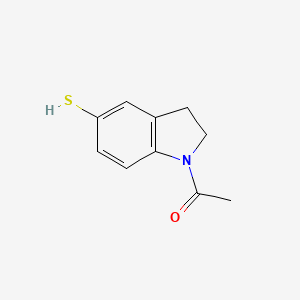
![6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one](/img/structure/B8481447.png)
![Spiro[4.6]undec-8-ene-2-methanol](/img/structure/B8481452.png)
